Cas no 196953-06-7 (2,3-Butadien-1-one, 1-(3-bromophenyl)-)
2,3-Butadien-1-one, 1-(3-bromophenyl)- Chemical and Physical Properties
Names and Identifiers
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- 2,3-Butadien-1-one, 1-(3-bromophenyl)-
- 196953-06-7
- 1-(3-bromophenyl)buta-2,3-dien-1-one
- 1-(3-Bromophenyl)-2,3-butadien-1-one
- G74276
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- Inchi: 1S/C10H7BrO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3-7H,1H2
- InChI Key: ZVYVZARHEUITKN-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C(C=C=C)=O)=C1
Computed Properties
- Exact Mass: 221.96803g/mol
- Monoisotopic Mass: 221.96803g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 17.1Ų
2,3-Butadien-1-one, 1-(3-bromophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P024VLV-100mg |
1-(3-Bromophenyl)-2,3-butadien-1-one |
196953-06-7 | ≥97.0% | 100mg |
$441.00 | 2023-12-19 | |
| 1PlusChem | 1P024VLV-250mg |
1-(3-Bromophenyl)-2,3-butadien-1-one |
196953-06-7 | ≥97.0% | 250mg |
$713.00 | 2023-12-19 | |
| Aaron | AR024VU7-100mg |
1-(3-Bromophenyl)-2,3-butadien-1-one |
196953-06-7 | 97% | 100mg |
$267.00 | 2025-02-13 | |
| Aaron | AR024VU7-250mg |
1-(3-Bromophenyl)-2,3-butadien-1-one |
196953-06-7 | 97% | 250mg |
$447.00 | 2025-02-13 | |
| Aaron | AR024VU7-1g |
1-(3-Bromophenyl)-2,3-butadien-1-one |
196953-06-7 | 97% | 1g |
$1117.00 | 2025-02-13 | |
| Ambeed | A1940390-100mg |
1-(3-Bromophenyl)buta-2,3-dien-1-one |
196953-06-7 | 97% | 100mg |
$303.0 | 2024-04-22 | |
| Ambeed | A1940390-250mg |
1-(3-Bromophenyl)buta-2,3-dien-1-one |
196953-06-7 | 97% | 250mg |
$506.0 | 2024-04-22 | |
| Ambeed | A1940390-1g |
1-(3-Bromophenyl)buta-2,3-dien-1-one |
196953-06-7 | 97% | 1g |
$1265.0 | 2024-04-22 |
2,3-Butadien-1-one, 1-(3-bromophenyl)- Suppliers
2,3-Butadien-1-one, 1-(3-bromophenyl)- Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 2,3-Butadien-1-one, 1-(3-bromophenyl)-
Comprehensive Overview of 2,3-Butadien-1-one, 1-(3-bromophenyl)- (CAS No. 196953-06-7)
2,3-Butadien-1-one, 1-(3-bromophenyl)- (CAS No. 196953-06-7) is a specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and material science. This compound, characterized by its unique butadienone backbone and 3-bromophenyl substituent, serves as a versatile intermediate in the synthesis of complex molecules. Researchers and industries are increasingly exploring its applications due to its potential in creating advanced materials and bioactive molecules.
The structural features of 2,3-Butadien-1-one, 1-(3-bromophenyl)- make it a valuable building block in organic synthesis. The presence of the bromine atom at the meta position of the phenyl ring enhances its reactivity, enabling selective functionalization. This property is particularly useful in cross-coupling reactions, a hot topic in modern chemistry, where researchers aim to develop more efficient and sustainable synthetic methods. The compound's conjugated system also contributes to its stability and electronic properties, making it a candidate for photovoltaic materials and organic electronics.
In recent years, the demand for high-performance materials has surged, driven by advancements in renewable energy and nanotechnology. 2,3-Butadien-1-one, 1-(3-bromophenyl)- has been investigated for its potential role in these areas. For instance, its electron-accepting capabilities are being studied for use in organic solar cells, a trending topic as the world shifts toward sustainable energy solutions. Additionally, its fluorescence properties have sparked interest in bioimaging and sensor development, aligning with the growing focus on diagnostic technologies.
The synthesis of 2,3-Butadien-1-one, 1-(3-bromophenyl)- typically involves palladium-catalyzed reactions or Sonogashira coupling, methods widely discussed in academic and industrial circles. These processes highlight the compound's relevance in green chemistry, another trending keyword, as researchers seek to minimize environmental impact. The compound's scalability and purity are critical factors for its commercial viability, often addressed in process optimization studies.
From a pharmaceutical perspective, 2,3-Butadien-1-one, 1-(3-bromophenyl)- has been explored as a precursor for drug discovery. Its bioactive scaffold is amenable to modifications, making it a candidate for developing antimicrobial or anti-inflammatory agents. This aligns with the global push for novel therapeutics, especially in the wake of emerging health challenges. However, thorough toxicological studies are essential to ensure its safety, a topic frequently searched by regulatory bodies and researchers.
In the realm of academic research, 2,3-Butadien-1-one, 1-(3-bromophenyl)- is often cited in studies focusing on structure-activity relationships (SAR). Its molecular interactions with proteins or enzymes are of particular interest, as they provide insights into mechanistic pathways. Such studies are highly sought after in computational chemistry and molecular modeling, areas experiencing rapid growth due to advancements in artificial intelligence and machine learning.
For industries involved in fine chemicals and specialty materials, 2,3-Butadien-1-one, 1-(3-bromophenyl)- represents a niche but growing market. Its custom synthesis services are often requested by clients seeking tailored solutions for their projects. The compound's patent landscape is also a point of interest, as companies aim to protect their intellectual property in competitive sectors like agrochemicals and electronics.
In conclusion, 2,3-Butadien-1-one, 1-(3-bromophenyl)- (CAS No. 196953-06-7) is a multifaceted compound with broad applications across scientific and industrial domains. Its relevance to cutting-edge research and emerging technologies ensures its continued prominence in the chemical community. As interest in sustainable and high-value chemicals grows, this compound is poised to play a pivotal role in shaping future innovations.
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